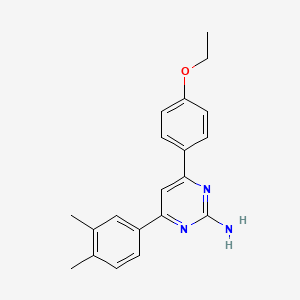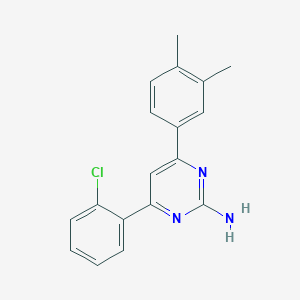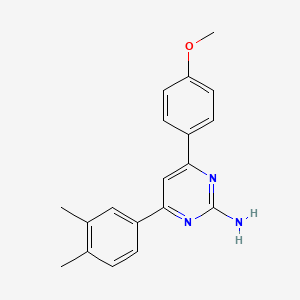
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. It is a heterocyclic amine that can be used as a building block for the synthesis of various compounds and has been found to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of biological activities and has been studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antiviral properties, and has been studied for its potential use as an antibiotic. It has also been studied for its potential use as an anti-inflammatory agent and for its potential applications in cancer therapy.
Mecanismo De Acción
The exact mechanism of action of 4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by interfering with the cell membrane and inhibiting the growth of bacteria, fungi, and viruses. It has also been suggested that it may act as an anti-inflammatory agent by modulating the production of inflammatory mediators.
Biochemical and Physiological Effects
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. In studies, it has been found to inhibit the growth of bacteria, fungi, and viruses, as well as to modulate the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells and to have antioxidant, anti-apoptotic, and anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is an attractive compound for laboratory experiments due to its wide range of biological activities. It is relatively easy to synthesize, and its low toxicity makes it a safe compound to work with. However, its exact mechanism of action is still not fully understood and further research is needed to fully elucidate its effects.
Direcciones Futuras
Given its wide range of biological activities, 4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has great potential for further research. Potential future directions include further research into its mechanism of action, its potential use as an antibiotic, its potential applications in cancer therapy, and its potential use as an anti-inflammatory agent. Additionally, further research could be conducted into its potential use as an antioxidant, its potential anti-apoptotic and anti-angiogenic properties, and its potential effects on other biological processes.
Métodos De Síntesis
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized from commercially available starting materials through a multi-step reaction sequence. The first step involves the reaction of 3,4-dimethylphenyl bromide with 4-methoxyphenylmagnesium bromide to give the corresponding Grignard reagent. This Grignard reagent is then reacted with 4-methoxyphenyl isocyanate to give 4-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-4-5-15(10-13(12)2)18-11-17(21-19(20)22-18)14-6-8-16(23-3)9-7-14/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBAVEFGEONVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








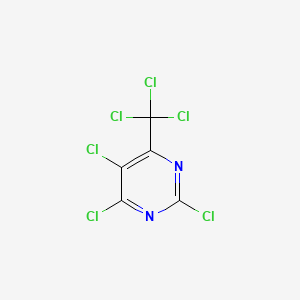
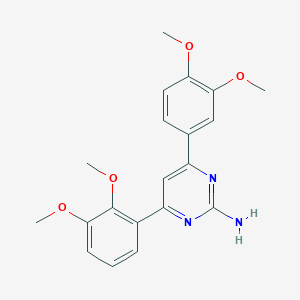

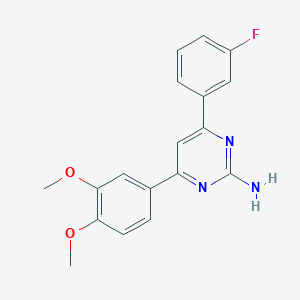
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)
